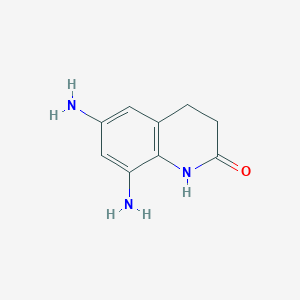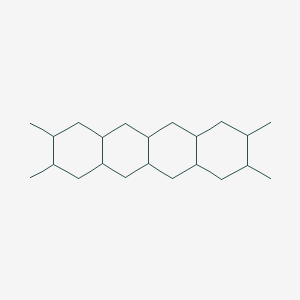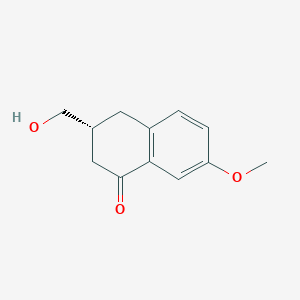
3-(Hexyloxy)-4-(octyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexyloxy)-4-(octyloxy)benzaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of two alkoxy groups (hexyloxy and octyloxy) attached to a benzene ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-4-(octyloxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with hexyl bromide and octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dihydroxybenzaldehyde in DMF.
- Add potassium carbonate and stir the mixture.
- Add hexyl bromide and octyl bromide dropwise.
- Reflux the reaction mixture for several hours.
- Cool the mixture and extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexyloxy)-4-(octyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The alkoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(Hexyloxy)-4-(octyloxy)benzoic acid.
Reduction: 3-(Hexyloxy)-4-(octyloxy)benzyl alcohol.
Substitution: Compounds with substituted alkoxy groups, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Hexyloxy)-4-(octyloxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.
Mécanisme D'action
The mechanism of action of 3-(Hexyloxy)-4-(octyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and cellular signaling pathways. The alkoxy groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hexyloxy)-4-(hexyloxy)benzaldehyde: Similar structure but with two hexyloxy groups.
3-(Octyloxy)-4-(octyloxy)benzaldehyde: Similar structure but with two octyloxy groups.
3,4-Dimethoxybenzaldehyde: Lacks the long alkyl chains, making it less lipophilic.
Uniqueness
3-(Hexyloxy)-4-(octyloxy)benzaldehyde is unique due to the presence of both hexyloxy and octyloxy groups, which impart distinct physicochemical properties. These properties can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
650606-33-0 |
|---|---|
Formule moléculaire |
C21H34O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
3-hexoxy-4-octoxybenzaldehyde |
InChI |
InChI=1S/C21H34O3/c1-3-5-7-9-10-12-15-23-20-14-13-19(18-22)17-21(20)24-16-11-8-6-4-2/h13-14,17-18H,3-12,15-16H2,1-2H3 |
Clé InChI |
PTWMPCJTOUNKMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
![4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol](/img/structure/B12611472.png)


![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)

![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
methanone](/img/structure/B12611506.png)

![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)

